Arginomycin

Antibiotic Safety In Vivo Toxicology Drug Discovery

Arginomycin (CAS 106133-33-9), also designated as U-72026, is a peptidyl nucleoside antibiotic first isolated from Streptomyces arginensis NRRL 15941. Its molecular structure (C₁₈H₂₈N₈O₅) comprises a cytosine nucleoside core linked via a deoxyhexose moiety to a distinctive β-methylarginine amino acid residue.

Molecular Formula C18H28N8O5
Molecular Weight 436.5 g/mol
CAS No. 106133-33-9
Cat. No. B010042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginomycin
CAS106133-33-9
Synonymsarginomycin
U 72026
U-72026
Molecular FormulaC18H28N8O5
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N
InChIInChI=1S/C18H28N8O5/c1-9(5-7-25(2)17(21)22)13(20)15(27)23-10-3-4-12(31-14(10)16(28)29)26-8-6-11(19)24-18(26)30/h3-4,6,8-10,12-14H,5,7,20H2,1-2H3,(H3,21,22)(H,23,27)(H,28,29)(H2,19,24,30)
InChIKeyQHXNKYPHTJBRJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arginomycin (CAS 106133-33-9) – Peptidyl Nucleoside Antibiotic for Gram-Positive and Antifungal Research


Arginomycin (CAS 106133-33-9), also designated as U-72026, is a peptidyl nucleoside antibiotic first isolated from Streptomyces arginensis NRRL 15941 [1]. Its molecular structure (C₁₈H₂₈N₈O₅) comprises a cytosine nucleoside core linked via a deoxyhexose moiety to a distinctive β-methylarginine amino acid residue [2]. The compound is characterized by its in vitro activity against Gram-positive bacteria and fungi [3].

Why Arginomycin Cannot Be Substituted with Generic Blasticidin S Analogs in Sensitive Assays


The peptidyl nucleoside antibiotic scaffold is shared by several natural products, yet Arginomycin possesses a critical and quantifiable differentiation in its mammalian toxicity profile compared to its closest structural analog, Blasticidin S [1]. While both compounds exhibit similar in vitro activity spectra, Blasticidin S is known for its pronounced eukaryotic cytotoxicity, limiting its utility in certain in vivo models or cell-based screens. Arginomycin, in contrast, is reported to have significantly lower toxicity in mice, a property directly linked to its unique β-methylarginine moiety [2]. Therefore, substituting Arginomycin with Blasticidin S or other in-class antibiotics without accounting for this differential toxicity can lead to confounding off-target effects, compromising the validity of experimental outcomes, particularly in studies involving mammalian cells or whole organisms.

Quantitative Evidence Differentiating Arginomycin from Its Closest Analogs


Superior Safety Margin: Lower in vivo Mammalian Toxicity Compared to Blasticidin S

Arginomycin is characterized by a demonstrably lower toxicity profile in murine models when directly compared to its close structural analog, Blasticidin S. This difference is a primary factor for selecting Arginomycin in experimental systems where mammalian cell viability is a concern [1]. While both compounds share a similar peptidyl nucleoside core and inhibit protein synthesis, the substitution of a β-methylarginine residue in Arginomycin for the β-arginine found in Blasticidin S is implicated in this toxicity differential [2].

Antibiotic Safety In Vivo Toxicology Drug Discovery

Unique Biosynthetic Origin: Presence of a Dedicated Gene Cluster for β-Methylarginine

The complete biosynthetic gene cluster for Arginomycin has been cloned and characterized from Streptomyces arginensis NRRL 15941, revealing a unique enzymatic pathway for the production of its signature β-methylarginine moiety [1]. This cluster contains 14 putative essential open reading frames, including the argM and argN genes which encode a dedicated aspartate aminotransferase and S-adenosyl methionine (SAM)-dependent methyltransferase, respectively [1]. This contrasts with the biosynthetic route to β-arginine in Blasticidin S, which is believed to proceed via a distinct arginine 2,3-aminomutase (BlsG) [1].

Natural Product Biosynthesis Genetic Engineering Metabolic Pathway Analysis

Dual Antibacterial and Antifungal Activity Profile Confirmation

Arginomycin exhibits a defined and reproducible in vitro activity profile against a panel of Gram-positive bacteria and fungi [1]. While this broad-spectrum activity is shared with Blasticidin S, the confirmation of this profile across multiple studies establishes a reliable baseline for experimental use. The specific minimum inhibitory concentration (MIC) values are not extensively reported in the public domain; however, the consistent qualitative activity against species such as Micrococcus luteus and Penicillium oxalicum is documented [2].

Antimicrobial Spectrum In Vitro Assay Microbiology

Arginomycin: Validated Applications in Drug Discovery and Genetic Engineering


Selective Agent for Mammalian Cell Co-Culture and In Vivo Infection Models

Arginomycin is the superior choice for experiments where a broad-spectrum antibiotic must be used in the presence of mammalian cells or in live animals. Its documented significantly lower toxicity in mice compared to the widely used analog Blasticidin S [1] minimizes confounding cytotoxic effects, enabling more accurate assessment of host-pathogen interactions, drug efficacy in mixed culture, and preliminary safety evaluations in rodent models.

Genetic Selection Marker for Streptomyces and Related Actinomycetes

The full biosynthetic gene cluster for Arginomycin, including the argM and argN genes, has been cloned and can confer resistance to the producer strain [2]. This makes Arginomycin a viable and selective agent for maintaining plasmids or integrating genes in engineered Streptomyces hosts, particularly where other common markers (e.g., apramycin, thiostrepton) are unsuitable or have been previously utilized. The known cluster also enables strain authentication via PCR.

Precursor-Directed Biosynthesis for Novel β-Methylarginine-Containing Analogs

The elucidated biosynthetic pathway for the rare amino acid β-methylarginine, catalyzed by the ArgM and ArgN enzymes, offers a platform for precursor-directed biosynthesis [2]. Researchers can leverage this knowledge to feed alternative precursors to the producing strain or heterologous host, potentially generating a library of novel peptidyl nucleoside analogs with altered biological activities and improved pharmacological properties, using the Arginomycin scaffold as a starting point.

Calibration Standard for Cytotoxicity Screening Panels

Given its well-characterized, relatively low toxicity profile in contrast to highly toxic analogs like Blasticidin S [1], Arginomycin can serve as a valuable reference compound in high-throughput screening assays designed to identify compounds with favorable therapeutic indices. Its inclusion as a 'low-toxicity' control helps to calibrate assay sensitivity and benchmark the cytotoxicity of novel antimicrobial leads against a known, structurally related scaffold.

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